4-Aminobicyclo[2.1.1]hexane-1-carbonitrile
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Overview
Description
4-Aminobicyclo[211]hexane-1-carbonitrile is a bicyclic compound characterized by a unique structure that includes a primary amine and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in photochemical techniques and the development of more efficient catalytic systems may facilitate larger-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The primary amine and nitrile groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A related compound with similar structural features but lacking the amine and nitrile groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound used as a bioisostere in medicinal chemistry.
Bicyclo[4.1.1]octane: A larger bicyclic system with different chemical properties and applications.
Uniqueness
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile is unique due to the presence of both a primary amine and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its rigid bicyclic structure also provides conformational stability, making it an attractive scaffold in drug design and other fields.
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-5-6-1-2-7(9,3-6)4-6/h1-4,9H2 |
InChI Key |
PDNURFHMJVJXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)C#N)N |
Origin of Product |
United States |
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